molecular formula C45H56N4O7 B12796964 N,N'-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol CAS No. 129467-46-5

N,N'-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol

Cat. No.: B12796964
CAS No.: 129467-46-5
M. Wt: 764.9 g/mol
InChI Key: LQPDKQGAIOYVHK-WGQIWHIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzyloxycarbonyl groups and a pentanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the formation of the pentanol backbone through a series of condensation and reduction reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols

Scientific Research Applications

N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(BenzyloxycarbonylIle)-2,4-diamino-1,5-diphenyl-3-pentanol is unique due to its specific structure, which combines benzyloxycarbonyl protection with a pentanol backbone

Properties

CAS No.

129467-46-5

Molecular Formula

C45H56N4O7

Molecular Weight

764.9 g/mol

IUPAC Name

benzyl N-[(2S,3S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C45H56N4O7/c1-5-31(3)39(48-44(53)55-29-35-23-15-9-16-24-35)42(51)46-37(27-33-19-11-7-12-20-33)41(50)38(28-34-21-13-8-14-22-34)47-43(52)40(32(4)6-2)49-45(54)56-30-36-25-17-10-18-26-36/h7-26,31-32,37-41,50H,5-6,27-30H2,1-4H3,(H,46,51)(H,47,52)(H,48,53)(H,49,54)/t31-,32-,37-,38-,39-,40-/m0/s1

InChI Key

LQPDKQGAIOYVHK-WGQIWHIRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C([C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.